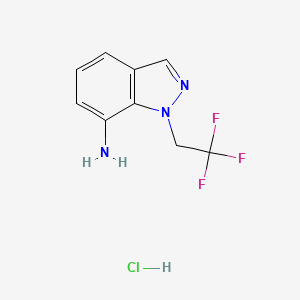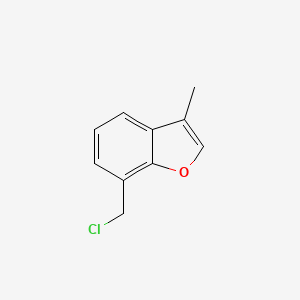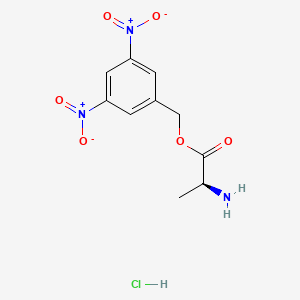
1-(sulfanylmethyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Sulfanylmethyl)cyclobutane-1-carbonitrile (1-SCBC) is an organic compound with the molecular formula C5H6N2S. It is an important precursor to a variety of useful organic compounds and is used in a variety of scientific and industrial applications. The synthesis of 1-SCBC is an interesting and complex process, and its mechanism of action and biochemical and physiological effects are of great interest to scientists.
Mécanisme D'action
The mechanism of action of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile is not fully understood. It is believed that the reaction of 1,3-dithiane and acetone produces an intermediate, 3-acetoxy-1,2-dithiolane, which is then hydrolyzed to form the desired product. This hydrolysis is believed to be facilitated by the presence of an acid, such as sulfuric acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile have not been extensively studied. However, it is believed that 1-(sulfanylmethyl)cyclobutane-1-carbonitrile may have an inhibitory effect on certain enzymes and may also have an effect on the metabolism of certain drugs. It has also been suggested that 1-(sulfanylmethyl)cyclobutane-1-carbonitrile may have an anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
1-(sulfanylmethyl)cyclobutane-1-carbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a starting material for the synthesis of a variety of organic compounds. It is also stable at room temperature and has a relatively low toxicity. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and its reaction with certain compounds can be difficult to control.
Orientations Futures
The potential applications of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile are numerous, and there are many possible future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile, as well as its potential use as a catalyst in organic reactions. Additionally, further research could be conducted to explore the potential uses of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted to investigate the potential of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile to inhibit certain enzymes and to modify the metabolism of certain drugs.
Méthodes De Synthèse
1-(sulfanylmethyl)cyclobutane-1-carbonitrile can be synthesized from the reaction of 1,3-dithiane and acetone. This process involves the formation of an intermediate, 3-acetoxy-1,2-dithiolane, which is then hydrolyzed to form the desired product. The reaction is usually carried out in an acidic medium, such as sulfuric acid, and can be conducted at temperatures ranging from 0 to 80°C. The reaction time varies depending on the concentration of the reactants, but can be as short as one hour.
Applications De Recherche Scientifique
1-(sulfanylmethyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of organic compounds, such as 1,2-dithiolanes and 1,3-dithianes. It can also be used to prepare thiophene derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1-(sulfanylmethyl)cyclobutane-1-carbonitrile can be used as a catalyst in organic reactions, and it has been used in the synthesis of a variety of complex organic molecules.
Propriétés
IUPAC Name |
1-(sulfanylmethyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGUSOXJYULGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)





![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)

![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)

![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)
![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)
